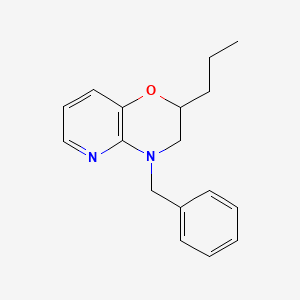
4-Guanidinobutylmyristoylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Guanidinobutylmyristoylamide is a compound with the molecular formula C19H40N4O and a molecular weight of 340.5471 It is known for its unique structure, which includes a guanidine group attached to a butyl chain and a myristoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of guanidines, including 4-Guanidinobutylmyristoylamide, can be achieved through several methods. One common approach involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the free guanidine . Thiourea derivatives are often used as guanidylating agents, and S-methylisothiourea has proven to be an efficient guanidylating agent . Transition-metal-catalyzed guanidine synthesis based on classical methods and catalytic guanylation reactions of amines with carbodiimides are also employed .
Industrial Production Methods
Industrial production methods for guanidines typically involve large-scale synthesis using similar routes as described above. The use of transition-metal catalysts and efficient guanidylating agents allows for the production of guanidines in significant quantities, making them suitable for various industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-Guanidinobutylmyristoylamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of this compound, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted guanidine derivatives .
Wissenschaftliche Forschungsanwendungen
4-Guanidinobutylmyristoylamide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-Guanidinobutylmyristoylamide involves its interaction with specific molecular targets and pathways within biological systems. The guanidine group in the compound is known to form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
4-Guanidinobutylmyristoylamide can be compared with other guanidine derivatives, such as:
4-Guanidinobutyric Acid: Known for its inhibitory effects against gastric lesions.
Diphenyl 4,4′-bis-guanidinium: Studied for its DNA-binding affinity and antitrypanosomal activity.
2-Aminoimidazolines: Found in many natural products and compounds of medicinal interest.
The uniqueness of this compound lies in its specific structure, which combines a guanidine group with a butyl chain and a myristoyl group, providing distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
160854-59-1 |
|---|---|
Molekularformel |
C19H40N4O |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
N-[4-(diaminomethylideneamino)butyl]tetradecanamide |
InChI |
InChI=1S/C19H40N4O/c1-2-3-4-5-6-7-8-9-10-11-12-15-18(24)22-16-13-14-17-23-19(20)21/h2-17H2,1H3,(H,22,24)(H4,20,21,23) |
InChI-Schlüssel |
WWADPIBIXCUBNP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)NCCCCN=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



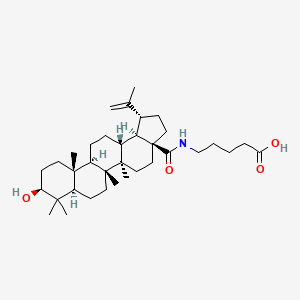
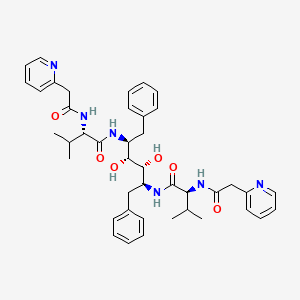

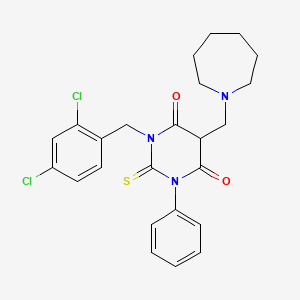
![2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]amino]ethanesulfonate](/img/structure/B12727738.png)


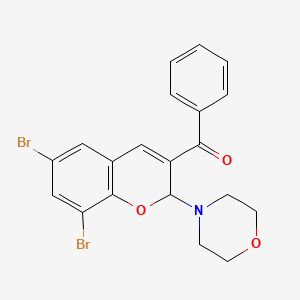
![3-(3-chlorophenyl)sulfonyl-7-ethyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12727765.png)

